

An In-depth Technical Guide to 2-Oxa-7-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxa-7-azaspiro[3.5]nonane

Cat. No.: B058213

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Oxa-7-azaspiro[3.5]nonane**, a spirocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-oxa-7-azaspiro[3.5]nonane**.^[1] It is a heterocyclic compound featuring a unique spiro structure.

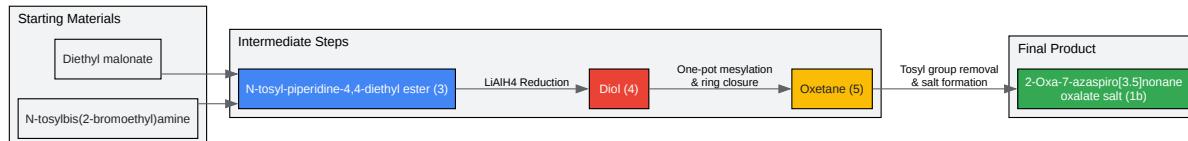
Synonyms:

- 2-OXA-7-AZASPIRO(3.5)NONANE^[1]
- DTXSID60620728^[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of **2-Oxa-7-azaspiro[3.5]nonane** is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO	[1] [2]
Molecular Weight	127.18 g/mol	[1]
Monoisotopic Mass	127.099714038 Da	[1] [2]
CAS Number	241820-91-7	[1]
Topological Polar Surface Area	21.3 Å ²	[1] [2]
Complexity	101	[1]
Hydrogen Bond Acceptor Count	2	[2]
Heavy Atom Count	9	[2]


Synthesis of 2-Oxa-7-azaspiro[3.5]nonane

A novel synthesis for **2-oxa-7-azaspiro[3.5]nonane** has been described, which provides a clear pathway for its laboratory preparation.[\[3\]](#) An alternative synthesis has also been noted in patent literature.[\[3\]](#)

A recently developed synthesis route for the oxalate salt of **2-oxa-7-azaspiro[3.5]nonane** is outlined as follows[\[3\]](#):

- Preparation of N-tosyl-piperidine-4,4-diethyl ester (3): This intermediate is prepared through the reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine.[\[3\]](#)
- Reduction to Diol (4): The diethyl ester (3) is reduced using lithium aluminum hydride to yield the corresponding diol (4).[\[3\]](#)
- One-Pot Mesylation and Ring Closure to Oxetane (5): The diol (4) undergoes a one-pot reaction involving mesylation and subsequent ring closure to form the oxetane (5).[\[3\]](#)
- Deprotection and Salt Formation (1b): The tosyl protecting group is removed from the oxetane (5), and the final product, **2-oxa-7-azaspiro[3.5]nonane**, is isolated as its oxalate salt (1b).[\[3\]](#)

The following diagram illustrates the workflow for the synthesis of the oxalate salt of **2-oxa-7-azaspiro[3.5]nonane**.

[Click to download full resolution via product page](#)

Synthesis workflow for **2-Oxa-7-azaspiro[3.5]nonane** oxalate salt.

Applications in Drug Discovery and Medicinal Chemistry

2-Oxa-7-azaspiro[3.5]nonane serves as a valuable building block in medicinal chemistry. Its spirocyclic nature introduces a three-dimensional structure that can be advantageous in designing drug candidates with improved physicochemical properties.

It has been utilized in the synthesis of spirocyclic oxetane-fused benzimidazoles.^[3] These resulting tetracyclic systems are of interest for further investigation, with future work proposed to focus on preparing quinone analogues for anti-cancer studies.^[3] The incorporation of the **2-oxa-7-azaspiro[3.5]nonane** moiety can influence the biological activity and pharmacokinetic profile of larger molecules.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Oxa-7-azaspiro[3.5]nonane** is classified as causing serious eye irritation.^[1] Appropriate personal protective equipment should be used when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Oxa-7-azaspiro[3.5]nonane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058213#2-oxa-7-azaspiro-3-5-nonane-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com